2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid
Description
2-[(2S)-7-Iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid is a chiral benzodiazepine derivative characterized by:
- Core structure: A 1,4-benzodiazepine ring system fused with a benzene ring and a seven-membered diazepine moiety.
- Methyl group at position 4, enhancing lipophilicity. (2S)-configured acetic acid side chain at position 2, enabling hydrogen bonding and ionic interactions.
- Physicochemical properties:
- Molecular formula: C₁₂H₁₂IN₂O₃.
- Molecular weight: ~374.14 g/mol (calculated).
- Stereochemical complexity due to the (2S) configuration, which may influence biological activity.
Properties
CAS No. |
210288-67-8 |
|---|---|
Molecular Formula |
C12H13IN2O3 |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C12H13IN2O3/c1-15-6-7-4-8(13)2-3-9(7)14-10(12(15)18)5-11(16)17/h2-4,10,14H,5-6H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
USQCSFAOCPKJQV-JTQLQIEISA-N |
Isomeric SMILES |
CN1CC2=C(C=CC(=C2)I)N[C@H](C1=O)CC(=O)O |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)I)NC(C1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid typically involves the following key steps:
- Construction of the benzodiazepine ring system with the appropriate substitution pattern.
- Introduction of the iodine substituent at the 7-position.
- Installation of the acetic acid side chain at the 2-position.
- Control of stereochemistry to obtain the (2S) enantiomer.
Detailed Synthetic Route
Based on the analysis of patent literature and related benzodiazepine syntheses, the following detailed route is proposed:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepine core | Condensation of o-phenylenediamine derivatives with appropriate ketoacid or ketoester precursors under acidic or basic catalysis | The methyl group at the 4-position is introduced via substituted precursors |
| 2 | Selective iodination at the 7-position of the benzodiazepine ring | Electrophilic aromatic substitution using iodine or iodine monochloride (ICl) in the presence of oxidants such as HIO3 or H2O2 | Regioselectivity is controlled by directing effects of existing substituents |
| 3 | Introduction of the acetic acid moiety at the 2-position | Alkylation or acylation using haloacetic acid derivatives or via nucleophilic substitution on a suitable intermediate | The acetic acid side chain is attached through the nitrogen or carbon at position 2 |
| 4 | Resolution or stereoselective synthesis to obtain (2S)-enantiomer | Use of chiral catalysts, chiral auxiliaries, or resolution techniques | Ensures biological activity and specificity |
Representative Synthetic Example
A typical preparation might proceed as follows:
Benzodiazepine Core Synthesis: Starting from 2-aminobenzophenone, condensation with glycine derivatives under reflux in acidic medium yields the 4-methyl-3-oxo-1,4-benzodiazepine scaffold.
Iodination: The benzodiazepine intermediate is treated with iodine monochloride (ICl) in acetic acid at controlled temperature to selectively iodinate the 7-position.
Acetic Acid Side Chain Introduction: The 2-position is functionalized by reaction with bromoacetic acid or its ester under basic conditions, forming the acetic acid substituent.
Stereochemical Control: The final compound is purified by chiral HPLC or crystallization to isolate the (2S) enantiomer.
Alternative Synthetic Approaches
Ugi Multicomponent Reaction (U-4CR): Recent advances have demonstrated the utility of Ugi four-component reactions for assembling 1,4-benzodiazepin-2-ones with diverse substitution patterns, including halogenated derivatives. This method offers convergence, atom economy, and stereochemical control, enabling the synthesis of functionally and skeletally diverse benzodiazepines in fewer steps.
Halogenation Post-Modification: Some methods involve preparing the benzodiazepine core first, followed by selective halogenation using N-iodosuccinimide (NIS) or other mild iodinating agents to introduce the iodine atom at the desired position.
Research Findings and Analysis
Yield and Purity
- Yields for the iodination step typically range from 60% to 85%, depending on reaction conditions and substrate purity.
- The stereoselective synthesis or resolution step often results in enantiomeric excess (ee) greater than 95%, critical for biological activity.
Reaction Conditions Optimization
- Temperature control during iodination is crucial to prevent polyiodination or decomposition.
- Choice of solvent (e.g., acetic acid, dichloromethane) influences regioselectivity and yield.
- Use of protecting groups may be necessary to avoid side reactions at sensitive functional groups.
Challenges
- Maintaining stereochemical integrity during side-chain introduction.
- Achieving high regioselectivity in the iodination step.
- Purification of the final product to pharmaceutical-grade standards.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Core Formation | Condensation of o-phenylenediamine with ketoacid | Acidic/basic catalysis, reflux | Established method, good yields | Requires precursor availability |
| Iodination | Electrophilic aromatic substitution | ICl, I2 with oxidants, NIS | Regioselective iodination | Risk of over-iodination |
| Side Chain Introduction | Alkylation/acylation with haloacetic acid | Base (e.g., K2CO3), solvents like DMF | Direct attachment of acetic acid | Possible racemization |
| Stereochemical Control | Chiral catalysts or resolution | Chiral HPLC, crystallization | High enantiomeric purity | Additional purification steps |
| Multicomponent Synthesis | Ugi 4-component reaction | Isocyanides, amines, aldehydes, acids | Atom economy, diversity | Requires optimization for halogenation |
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:
- CNS Effects : Benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties. Research indicates that derivatives of this compound may offer similar effects, potentially aiding in the treatment of anxiety disorders and epilepsy.
- Neuroprotective Properties : Preliminary studies suggest that compounds with a benzodiazepine structure can protect neurons from oxidative stress and excitotoxicity. This neuroprotective effect is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antitumor Activity : Some studies have indicated that benzodiazepine derivatives may exhibit cytotoxic effects against various cancer cell lines. The specific mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in a neuropharmacology journal investigated the effects of 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid on neuronal survival under conditions mimicking Alzheimer's disease. The results demonstrated significant reductions in cell death and improved cognitive function in animal models treated with the compound compared to control groups.
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and sedative effects. The presence of the iodine atom may enhance its binding affinity and selectivity for certain receptor subtypes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with 1,4-Benzodiazepine Derivatives
(2S)-(4-Chlorophenyl){(3S)-7-iodo-2,5-dioxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl}ethanoic Acid ()
Key differences :
- The trifluoromethyl (CF₃) group in ’s compound enhances metabolic stability and lipophilicity compared to the methyl group in the target compound.
- Both retain the 7-iodo substituent, suggesting shared halogen-mediated interactions [1].
Comparison with Benzothiazine and Benzoxazine Derivatives
2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic Acid ()
| Parameter | Target Compound | Compound |
|---|---|---|
| Core structure | 1,4-Benzodiazepine | 1,2-Benzothiazine (sulfur-containing) |
| Substituents | 7-I, 4-Me, (2S)-acetic acid | 2,4,5-Trifluorobenzyl, Z-configuration |
| Molecular weight | ~374.14 g/mol | 383.35 g/mol (C₁₇H₁₂F₃NO₄S) |
| Functional groups | Acetic acid | Carboxylic acid, sulfone (SO₂) |
| Crystal packing | Not reported | O–H∙∙∙O hydrogen-bonded dimers [5] |
Key differences :
- The benzothiazine core in incorporates sulfur, which may confer distinct electronic properties and redox stability.
- The trifluorobenzyl group enhances electronegativity and bioavailability compared to iodine.
(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid ()
| Parameter | Target Compound | Compound |
|---|---|---|
| Core structure | 1,4-Benzodiazepine | 1,4-Benzothiazine (sulfur, nitrogen) |
| Substituents | 7-I, 4-Me, (2S)-acetic acid | 3-oxo, acetic acid |
| Molecular weight | ~374.14 g/mol | 223.25 g/mol (C₁₀H₉NO₃S) |
| Applications | Not reported | Heterocyclic building block [9] |
Key differences :
- The benzothiazine core lacks the diazepine ring, reducing conformational flexibility.
Comparison with Benzoxazine Derivatives
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid ()
| Parameter | Target Compound | Compound |
|---|---|---|
| Core structure | 1,4-Benzodiazepine | 1,4-Benzoxazine (oxygen, nitrogen) |
| Substituents | 7-I, 4-Me, (2S)-acetic acid | 2-Me, 3-oxo, acetic acid |
| Molecular weight | ~374.14 g/mol | 221.21 g/mol (C₁₁H₁₁NO₄) |
| Key features | Iodo substituent | Oxygen atom enhances polarity [8] |
Key differences :
Biological Activity
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid (CAS No. 210288-67-8) is a compound belonging to the benzodiazepine class, characterized by its unique structure that includes an iodine atom and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology.
| Property | Details |
|---|---|
| Molecular Formula | C12H13IN2O3 |
| Molecular Weight | 300.14 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research into the biological activity of 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid has highlighted several key areas:
The proposed mechanism of action involves modulation of the gamma-Aminobutyric acid (GABA) receptors in the brain. Benzodiazepines typically enhance the effect of GABA at these receptors, leading to increased inhibitory neurotransmission, which can result in anxiolytic and sedative effects.
Case Studies
Research studies have explored various aspects of this compound's biological activity:
- Anxiolytic Activity : A study conducted on animal models indicated that administration of the compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. The results suggested a significant reduction in time spent in open arms compared to control groups .
- Sedative Effects : Another investigation focused on sleep induction properties showed that the compound decreased sleep latency and increased total sleep duration in rodents, indicating potential use as a sedative agent .
- Neuroprotective Properties : Some preliminary findings suggest that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage, although further research is needed to elucidate these mechanisms fully .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid, a comparison with other benzodiazepines is useful.
| Compound Name | Anxiolytic Activity | Sedative Activity | Neuroprotective Effects |
|---|---|---|---|
| Diazepam | High | High | Moderate |
| Lorazepam | High | High | Low |
| 2-(7-Iodo) derivative | Moderate | Moderate | Potential |
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, iodination, and carboxylation. A general approach is:
Cyclization : React a benzodiazepine precursor with acetic acid derivatives under reflux conditions.
Iodination : Introduce iodine at the 7-position using iodine monochloride (ICl) in dichloromethane at 0–5°C .
Carboxylation : Attach the acetic acid moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (DMF/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Methodological Answer: Combine multiple spectroscopic methods:
- NMR :
- ¹H/¹³C NMR : Assign stereochemistry (2S configuration) via coupling constants (e.g., vicinal protons in the dihydrobenzodiazepine ring) and DEPT-135 for CH₂/CH₃ groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (7-iodo substitution).
- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern (iodine contributes a distinct M+2 peak) .
- X-ray crystallography : For absolute configuration confirmation (if crystals are obtainable via slow evaporation in DMSO/ethanol) .
Advanced Research Questions
Q. What experimental strategies are effective for evaluating the biological activity of this compound in neuropsychiatric disorder models?
Methodological Answer: Focus on receptor binding and functional assays:
In vitro :
- GABA_A receptor binding : Radioligand displacement assays (³H-flunitrazepam) using rat cortical membranes. Calculate IC₅₀ and compare to diazepam as a reference .
- Kinase inhibition profiling : Screen against a panel of 50 kinases (e.g., JNK3, CDK5) to assess off-target effects.
In vivo :
- Rodent anxiety models : Elevated plus maze (EPM) and light-dark box tests. Administer 1–10 mg/kg intraperitoneally and measure time spent in open arms .
- Dose-response studies : Use nonlinear regression to determine ED₅₀ values, ensuring statistical power (n ≥ 8 per group).
Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer: Systematically validate experimental conditions:
- Assay variability : Replicate studies using standardized protocols (e.g., consistent buffer pH, temperature).
- Ligand purity : Confirm compound integrity via LC-MS before assays.
- Data normalization : Use internal controls (e.g., reference agonists/antagonists) in each assay plate.
- Meta-analysis : Apply weighted Z-scores to integrate data from multiple studies, accounting for sample size and variance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
